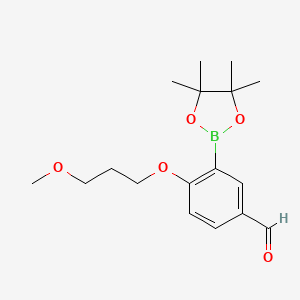

4-(3-Methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

CAS No.:

Cat. No.: VC13817680

Molecular Formula: C17H25BO5

Molecular Weight: 320.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H25BO5 |

|---|---|

| Molecular Weight | 320.2 g/mol |

| IUPAC Name | 4-(3-methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

| Standard InChI | InChI=1S/C17H25BO5/c1-16(2)17(3,4)23-18(22-16)14-11-13(12-19)7-8-15(14)21-10-6-9-20-5/h7-8,11-12H,6,9-10H2,1-5H3 |

| Standard InChI Key | NBEVEXWCPJQJRX-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=O)OCCCOC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=O)OCCCOC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₁₇H₂₅BO₅ and a molecular weight of 320.2 g/mol. Its IUPAC name, 4-(3-methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, reflects three critical structural features:

-

A benzaldehyde backbone substituted at the 3- and 4-positions.

-

A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate ester) at position 3.

-

A 3-methoxypropoxy chain at position 4.

The Standard InChI key (NBEV...) and InChI string further confirm its stereochemical uniqueness.

Spectral and Physicochemical Properties

While explicit spectral data (e.g., NMR, IR) are unavailable in the provided sources, analogous boronate esters exhibit characteristic NMR shifts near 30 ppm and NMR signals for pinacol methyl groups at ~1.2–1.3 ppm . The methoxypropoxy chain likely shows resonances at 3.2–3.5 ppm () and 3.6–4.0 ppm () .

Synthesis and Reaction Pathways

Boronate Ester Formation

The compound is synthesized via Suzuki-Miyaura cross-coupling precursors. A representative method involves:

-

Borylation of a halogenated benzaldehyde derivative using bis(pinacolato)diboron (B₂pin₂).

-

Etherification to introduce the methoxypropoxy group.

In a Fe(acac)₃-catalyzed borylation (similar to methods in ), magnesium turnings and B₂pin₂ in tetrahydrofuran (THF) at -10°C under argon yield boronate intermediates with 90% efficiency .

Catalytic Systems and Optimization

| Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Fe(acac)₃ | THF | -10°C | 90% | |

| Pd(PPh₃)₄ | 1,4-Dioxane | Reflux | 56% | |

| UiO-68-Co MOF | n-Heptane | 103°C | 94% |

Metal-organic frameworks (MOFs) like UiO-68-Co enhance regioselectivity in benzylic C–H borylation, achieving 94% yield for analogous compounds .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronate ester moiety enables carbon-carbon bond formation with aryl halides. For example, coupling with 4-bromoanisole under Pd catalysis produces biaryl aldehydes, critical intermediates in drug discovery .

Functional Group Compatibility

The methoxypropoxy chain improves solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating reactions under mild conditions. This contrasts with simpler benzaldehyde boronate esters, which often require elevated temperatures .

Research Findings and Comparative Analysis

Reaction Efficiency

-

Fe(acac)₃ vs. Pd Catalysts: Iron-based systems offer cost advantages but require strict inert conditions. Palladium catalysts tolerate broader substrate ranges but suffer from lower yields (56% vs. 90%) .

-

MOF Catalysts: UiO-68-Co achieves 94% yield in benzylic borylation, suggesting potential for scaling 4-(3-methoxypropoxy) derivatives .

Related Compounds and Structural Analogs

| Compound Name | Similarity | Key Difference |

|---|---|---|

| (3-Methoxybenzyl)boronic Acid Pinacol Ester | 0.98 | Methoxy position (3 vs. 4) |

| 2-(4-(Benzyloxy)benzyl)-Bpin | 0.90 | Benzyloxy vs. methoxypropoxy |

Analog studies reveal that electron-donating groups (e.g., methoxy) enhance boronate stability but reduce electrophilicity in cross-coupling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume